3-Chloro-5-ethoxy-4-propoxybenzoic acid
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Overview
Description
3-Chloro-5-ethoxy-4-propoxybenzoic acid is an organic compound with the molecular formula C12H15ClO4 and a molecular weight of 258.7 g/mol . It is characterized by the presence of chloro, ethoxy, and propoxy substituents on a benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethoxy-4-propoxybenzoic acid typically involves the esterification of 3-chloro-5-ethoxy-4-hydroxybenzoic acid with propyl alcohol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethoxy-4-propoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Acids and Bases: Sulfuric acid for esterification, sodium hydroxide for hydrolysis.
Oxidizing and Reducing Agents: Potassium permanganate for oxidation, sodium borohydride for reduction.
Major Products Formed
Substitution Products: Amino or thiol derivatives.
Hydrolysis Products: 3-Chloro-5-ethoxy-4-hydroxybenzoic acid and propyl alcohol.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Scientific Research Applications
3-Chloro-5-ethoxy-4-propoxybenzoic acid is utilized in various fields of scientific research:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxy-4-propoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, ethoxy, and propoxy groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-ethoxybenzoic acid
- 3-Chloro-5-methoxy-4-propoxybenzoic acid
- 3-Chloro-5-ethoxy-4-butoxybenzoic acid
Uniqueness
3-Chloro-5-ethoxy-4-propoxybenzoic acid is unique due to the specific combination of chloro, ethoxy, and propoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-propoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO4/c1-3-5-17-11-9(13)6-8(12(14)15)7-10(11)16-4-2/h6-7H,3-5H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJDRCVBEIUVGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.